2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Description
2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a synthetic thiazine derivative characterized by a bicyclic core structure with a carboxamide group at position 6 and substituted phenyl rings at positions 2 and N. The compound’s structural uniqueness arises from the trifluoromethyl (-CF₃) group on the 3-position of the phenyl ring and the 4-methylphenylamino substituent. These groups confer distinct electronic and steric properties, influencing its solubility, bioavailability, and molecular interactions.
Properties
Molecular Formula |
C19H16F3N3O2S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)imino-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H16F3N3O2S/c1-11-5-7-13(8-6-11)24-18-25-16(26)10-15(28-18)17(27)23-14-4-2-3-12(9-14)19(20,21)22/h2-9,15H,10H2,1H3,(H,23,27)(H,24,25,26) |
InChI Key |
GWJXTROYXMNWOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Formation of β-Keto Ester Intermediate :
-
Thiourea Incorporation :
-
Amidation :
Example Protocol (adapted from):
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ethyl acetoacetate, 3-(trifluoromethyl)aniline | Ethanol, reflux, 8 h | 75 |
| 2 | 4-Methylphenylthiourea, HCl | 90°C, 18 h | 62 |
| 3 | SOCl₂, 3-(trifluoromethyl)aniline | THF, rt, 6 h | 58 |
Solid-Phase Synthesis for High-Throughput Production
Solid-phase strategies enable combinatorial library generation and are advantageous for scalability:
Procedure:
-
Resin Functionalization :
-
Knoevenagel Condensation :
-
Thiazine Cyclization :
Performance Metrics :
-
Purity : >90% (HPLC).
-
Throughput : 50–100 compounds per batch.
Microwave-Assisted Green Synthesis
Microwave irradiation significantly reduces reaction times and improves yields:
Optimized Protocol:
-
One-Pot Cyclocondensation :
-
Oxidative Annellation :
Advantages :
-
Yield Increase : 78% vs. 55% (conventional heating).
-
Time Reduction : 20 minutes vs. 18 hours.
Post-Synthetic Modifications
Functionalization of preformed thiazine cores allows diversification:
N-Arylation:
Carboxamide Formation:
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | 58–75 | 24–36 h | Moderate | 85–90 |
| Solid-Phase | 60–70 | 48 h | High | >90 |
| Microwave | 70–78 | 20–30 min | Moderate | 88–92 |
| Post-Synthetic | 65–70 | 12–24 h | Low | 80–85 |
Challenges and Optimization Strategies
-
Regioselectivity : Competing pathways may yield 1,2- vs. 1,3-thiazines. Use of MgCl₂ as a template agent improves selectivity.
-
Trifluoromethyl Stability : Harsh conditions (e.g., strong acids) can degrade CF₃ groups. Mild reagents (e.g., TFA) are preferred.
-
Byproduct Formation : Thiourea dimerization is mitigated by slow addition of reagents.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxamide groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Features
The compound shares structural homology with other 1,3-thiazine derivatives, particularly those with substituted phenyl rings and carboxamide functionalities. A critical comparison is provided below:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide | 4-methylphenylamino, 3-(trifluoromethyl)phenyl | ~440 (estimated) | High lipophilicity due to -CF₃; moderate solubility in polar aprotic solvents. |
| (2Z)-N-(4-Fluorophenyl)-3-[2-(4-morpholinyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide | 4-fluorophenyl, morpholinyl-ethyl, phenylimino | ~485 (estimated) | Enhanced solubility from morpholinyl group; potential for H-bonding interactions. |
Structural and Functional Insights
Substituent Effects on Bioactivity The trifluoromethyl group in the target compound enhances metabolic stability and membrane permeability compared to the 4-fluorophenyl group in the analogue from .
Synthetic and Analytical Considerations Both compounds likely employ similar synthetic routes, such as cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates. However, the presence of -CF₃ in the target compound may require specialized fluorination steps, increasing synthetic complexity . Crystallographic analysis (e.g., via SHELX programs, as noted in ) would reveal differences in bond angles and packing efficiencies due to substituent bulkiness.
Research Findings and Hypotheses
Mechanistic Implications
- The trifluoromethyl group may stabilize the compound against metabolic degradation, extending its half-life in vivo compared to the morpholinyl-containing analog .
- 3D cell culture platforms (as described in ) could elucidate differential cytotoxicity or efficacy profiles between these compounds in tissue-mimetic environments .
Biological Activity
The compound 2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a thiazine derivative that has attracted attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.41 g/mol. The structure features a thiazine ring, a carboxamide group, and trifluoromethyl and methyl substituents that contribute to its chemical properties and biological activity.
Antimicrobial Activity
Research indicates that thiazine derivatives exhibit significant antimicrobial properties against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing efficacy comparable to established antibiotics like penicillin and streptomycin. Notable findings include:
- Efficacy Against Specific Strains : The compound demonstrated activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating strong antibacterial effects .
- Mechanism of Action : The thiazine core is believed to interact with bacterial enzymes, disrupting cell wall synthesis and leading to cell death .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Cell Line Studies : In vitro studies using human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound inhibits cell proliferation significantly. The cytotoxicity was assessed using the MTT assay, showing IC50 values in the micromolar range .
- Mechanisms of Action : The proposed mechanism involves induction of apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiazine derivatives:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Compound A | C18H15F2N3O2S | Antimicrobial | Lacks trifluoromethyl group |
| Compound B | C20H18F4N4O3S | Anticancer | Enhanced lipophilicity |
| Compound C | C19H16ClN3O2S | Antimicrobial | Chlorinated variant |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Natural Publishing found that the compound exhibited significant antibacterial activity against Proteus vulgaris and Klebsiella pneumoniae, suggesting its potential for developing new antibiotics .
- Anticancer Research : A recent publication highlighted that the compound showed promising results in inhibiting tumor growth in xenograft models, indicating its potential for therapeutic applications in oncology .
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this thiazine-carboxamide derivative?
Answer:
The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:
- Amide Coupling : Use of coupling agents (e.g., DCC or EDC) in anhydrous solvents (DMF or DCM) to link the 4-methylphenylamino and trifluoromethylphenyl groups .
- Cyclization : Formation of the thiazine ring under reflux with catalysts like triethylamine, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) to track intermediate formation .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to achieve >95% purity. HPLC (C18 column, acetonitrile/water mobile phase) validates purity .
Optimization Tips : Adjust reaction temperature (60–80°C for cyclization) and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) to minimize side products like unreacted intermediates .
Basic: Which spectroscopic and analytical techniques are essential for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethylphenyl resonance at δ 7.5–8.0 ppm; thiazine carbonyl at ~170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated for C₂₀H₁₇F₃N₂O₂S: 413.09) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at 1550 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives, critical for structure-activity relationship (SAR) studies .
Basic: How can researchers assess the biological activity of this compound in preclinical studies?
Answer:
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or proteases (IC₅₀ determination via fluorescence-based assays) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ <10 μM suggests therapeutic potential) .
- In Vivo Models : Use rodent models for pharmacokinetics (e.g., bioavailability via oral administration) and toxicity profiling (LD₅₀ determination) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls to isolate compound effects .
Advanced: How should conflicting data on biological activity be resolved?
Answer:
- Replicate Studies : Ensure identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Dose-Response Analysis : Use 8–10 concentration points to confirm IC₅₀ trends and rule out assay artifacts .
- Mechanistic Probes : Employ siRNA knockdown or competitive inhibitors to validate target engagement .
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., thiazole derivatives) to identify SAR patterns explaining discrepancies .
Advanced: What experimental frameworks evaluate the environmental impact of this compound?
Answer:
- Environmental Persistence : Assess hydrolysis half-life (pH 7 buffer, 25°C) and photodegradation (UV-Vis exposure) .
- Ecotoxicology :
- Bioaccumulation : LogP measurements (shake-flask method) predict lipid solubility; values >3.0 indicate high bioaccumulation risk .
Advanced: How can theoretical frameworks guide mechanistic studies of this compound?
Answer:
- Molecular Modeling :
- Docking Simulations (AutoDock Vina) : Predict binding affinity to targets (e.g., COX-2 or EGFR) using crystal structures from the PDB .
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to map electrostatic potentials and nucleophilic attack sites .
- Kinetic Analysis : Apply Michaelis-Menten models to enzyme inhibition data, identifying competitive vs. non-competitive mechanisms .
- Pathway Mapping : Integrate omics data (transcriptomics/proteomics) to contextualize activity within signaling networks (e.g., apoptosis pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
